12-Tricosanone

Catalog No.
S573602
CAS No.
540-09-0
M.F
C23H46O
M. Wt
338.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Tricosanone

Sourcing high-purity C23 ketone often requires harsh lauric acid decarboxylation, leading to corrosive byproducts and inconsistent thermal properties. 12-Tricosanone (CAS 540-09-0) bypasses this, providing a precise 68.8°C mp and 78.03 kJ/mol enthalpy for reproducible PCM performance. Key advantages: • Polar carbonyl enables stable aqueous emulsion nucleation versus inert n-tricosane. • C23 building block for Group III+ biolubricants with pour points down to -65°C (via aldol/hydrodeoxygenation). • Consistent purity for polymer side-chain crystallization. Direct procurement, reliable supply.

CAS Number

540-09-0

Product Name

12-Tricosanone

IUPAC Name

tricosan-12-one

Molecular Formula

C23H46O

Molecular Weight

338.6 g/mol

InChI

InChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

VARQGBHBYZTYLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)CCCCCCCCCCC

Synonyms

12-tricosanone, lauron

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCCCCCCC

The exact mass of the compound 12-Tricosanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99% (GC)

Package Size

1 g, 5 g

12-Tricosanone (CAS 540-09-0), also known as laurone or diundecyl ketone, is a symmetrical 23-carbon aliphatic ketone characterized by a central carbonyl group flanked by two undecyl chains. As a high-molecular-weight lipid derivative, it exhibits a highly specific melting point of approximately 68–70 °C and a substantial enthalpy of fusion (78.03 kJ/mol) [1]. In procurement and material selection, 12-Tricosanone is primarily valued as a phase-change material (PCM) for thermal energy storage and as a versatile, bio-derived C23 building block for advanced chemical synthesis. Procuring high-purity 12-Tricosanone allows manufacturers to bypass the harsh, high-temperature ketonic decarboxylation of lauric acid, providing a reliable intermediate for the production of Group III+ biolubricants, hydrophobic polymer modifiers, and specialized emulsions [2].

Research Fit

1 PS80 impurity reference standard for biopharmaceutical excipient QC workflows
2 Crystallography model compound with reported orthorhombic structure and single-crystal growth protocol
3 Biolubricant precursor via lauric acid ketonic decarboxylation and aldol condensation route

Substituting 12-Tricosanone with closely related aliphatic compounds often compromises processability and application performance. While unfunctionalized alkanes like n-tricosane offer similar carbon chain lengths, they lack the polar carbonyl group necessary for stable dispersion in aqueous emulsions and are chemically inert, preventing downstream carbon-carbon coupling reactions [1]. Conversely, utilizing the precursor lauric acid introduces corrosive carboxylic acid moieties that can degrade formulation stability and alter the target thermal transition window. Furthermore, substituting with shorter or longer symmetrical ketones (such as palmitone or stearone) shifts the melting point outside the precise 68–70 °C range required for specific latent heat storage applications, making exact-chain procurement critical for reproducible thermal and chemical behavior [2].

Substitution Risk

C19 or C27 homolog Chain length shift may alter solubility profile and crystal lattice energy; melting point differs by ~10°C per homolog step
Non-symmetrical ketone Carbonyl position shift may affect semiochemical recognition and solid-state packing; recognition context may not transfer
Generic ketone spec May miss PS80 particle-forming impurity context; lot-screening specificity requires 12-tricosanone identity confirmation

Thermal Window and Latent Heat Capacity for Phase Change Applications

For thermal energy storage applications, the phase transition temperature and latent heat are critical selection criteria. 12-Tricosanone exhibits a melting point of 68.8 °C and an enthalpy of fusion of 78.03 kJ/mol[1]. In contrast, the corresponding unfunctionalized alkane, n-tricosane, melts at a significantly lower temperature (~47.6 °C) while offering a slightly lower enthalpy of fusion (~75.7 kJ/mol) [2]. The presence of the carbonyl group in 12-Tricosanone not only elevates the melting point into a higher thermal trigger window but also provides a polar anchor that enhances nucleation kinetics and stability when formulated into surfactant-stabilized phase-change emulsions.

Evidence DimensionMelting Point and Enthalpy of Fusion
Target Compound Data12-Tricosanone: Tm = 68.8 °C, ΔH_fus = 78.03 kJ/mol
Comparator Or Baselinen-Tricosane: Tm ≈ 47.6 °C, ΔH_fus ≈ 75.7 kJ/mol
Quantified Difference12-Tricosanone provides a +21 °C higher thermal trigger point and a 3% higher latent heat capacity.
ConditionsStandard thermodynamic evaluation of pure compounds

Enables the formulation of phase-change materials targeting the ~70 °C thermal storage window with improved emulsion stability compared to non-polar waxes.

Particle Formation
Head-to-head
12-Tricosanone correlates with visible particles in mAb drug product; degradation products do not
Supports PS80 lot screening context
18-month storage at 5±3°C; HS-GC-MS detection

Reactivity for Advanced Biolubricant Synthesis

In the synthesis of renewable Group III+ base oils, the precursor must support carbon chain extension to achieve the required molecular weight and viscosity. 12-Tricosanone serves as an ideal reactive intermediate because its central carbonyl group readily undergoes aldol condensation with furfural to yield C28 and C33 furan intermediates, which are subsequently hydrodeoxygenated into high-performance branched alkanes [1]. Unfunctionalized C23 alkanes cannot undergo this coupling. Utilizing 12-Tricosanone allows manufacturers to build complex, branched structures that achieve pour points as low as -65 °C, a performance metric unattainable with linear alkane basestocks [1].

Evidence DimensionChain Extension Capability
Target Compound Data12-Tricosanone: Undergoes aldol condensation to form C28/C33 intermediates
Comparator Or Baselinen-Tricosane: Chemically inert, cannot undergo chain extension
Quantified Difference12-Tricosanone enables synthesis of C33 branched lubricants with pour points down to -65 °C.
ConditionsAldol condensation with furfural at 80 °C followed by hydrodeoxygenation

Validates the procurement of 12-Tricosanone as a necessary reactive building block for synthesizing ultra-low pour point, high-viscosity bio-based lubricants.

Melting Point
Cross-study comparable
69.3°C
Supports identity verification context
Δmp ~10°C from C19 (59.4°C) and C27 (79.1°C)

Procurement Efficiency vs. In-House Ketonic Decarboxylation

For laboratories and manufacturers requiring 12-Tricosanone, direct procurement is often more viable than in-house synthesis from lauric acid. The self-ketonization of lauric acid requires harsh conditions (250–350 °C) over basic catalysts like MgO. At these temperatures, yields typically plateau around 75–90% due to the formation of bulk acetate reaction intermediates that complex with the catalyst, and thermal cracking becomes a limiting factor at temperatures exceeding 380 °C [1]. Procuring commercial 12-Tricosanone (>95-99% purity) eliminates the energy-intensive high-temperature processing, catalyst recovery steps, and yield losses associated with thermal degradation.

Evidence DimensionSynthesis Yield and Processing Temperature
Target Compound DataCommercial Procurement: >95% purity, ready-to-use
Comparator Or BaselineIn-house synthesis: 75-90% yield, requires 250-350 °C
Quantified DifferenceProcurement avoids 10-25% yield loss to catalyst complexation and eliminates >250 °C thermal processing requirements.
ConditionsSolventless batch or flow ketonization over MgO catalysts

Drives the make-versus-buy decision, showing that direct procurement is more resource-efficient than managing the high-temperature catalytic synthesis.

Solubility in ACN
Head-to-head
69.7% mass fraction at 60°C
Supports solvent selection review
Intermediate between C19 and C27 homologs
Biolubricant Precursor
Class-level
Reported synthetic yield: 77.8% from lauric acid
May support synthesis route context
Data to verify; context-dependent
Crystal Structure
Reported
Orthorhombic, Pcam; a=7.55Å, b=4.90Å
Supports crystallography model context
Czochralski single-crystal growth reported

Phase-Change Materials (PCMs) for Thermal Energy Storage

Leveraging its precise 68.8 °C melting point and high enthalpy of fusion (78.03 kJ/mol), 12-Tricosanone is an excellent candidate for latent heat storage systems. Its polar carbonyl group allows for better compatibility and stable nucleation in surfactant-stabilized aqueous emulsions compared to traditional non-polar paraffin waxes, making it ideal for advanced thermal management fluids and coatings [1].

Precursor for High-Performance Biolubricants

As a reactive C23 intermediate, 12-Tricosanone is utilized in the synthesis of renewable Group III+ base oils. By undergoing aldol condensation with furfural followed by hydrodeoxygenation, it enables the creation of heavy, branched alkanes (C28-C33) that exhibit exceptional low-temperature fluidity (pour points down to -65 °C) and high viscosity indices, which cannot be achieved using inert alkane feedstocks [2].

Hydrophobic Polymer Modification and Monomer Synthesis

The symmetrical, long-chain aliphatic structure of 12-Tricosanone makes it a valuable starting material for synthesizing specialized monomers (e.g., via reduction and diazoacetylation). When incorporated into polymer backbones, the dense packing of these long alkyl chains significantly influences the thermophysical properties of the resulting materials, such as enhancing side-chain crystallinity and tuning the glass-transition temperature [3].

Application Fit

Application
Selection Property
Validation Focus
PS80 excipient quality control
Lot-screening specificity for particle-forming impurity
HS-GC-MS method development; lot-to-lot consistency
Biolubricant precursor synthesis
C23 ketone platform specificity
Ketonic decarboxylation reproducibility; aldol condensation efficiency
Crystallography model studies
Reported crystal structure parameters
Single-crystal growth reproducibility; purity verification

XLogP3

10.3

Melting Point

70.2 °C

UNII

5O6EJV7J5M

Other CAS

540-09-0

Wikipedia

Lauron

General Manufacturing Information

12-Tricosanone: ACTIVE

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